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Compound of Interest

Compound Name: 3-(Pentafluoroethoxy)piperidine

Cat. No.: B12110175

Get Quote

Executive Summary

3-(Pentafluoroethoxy)piperidine is a saturated heterocyclic amine functionalized with a
pentafluoroethoxy (

) group at the 3-position.[1] In drug discovery, this motif serves as a lipophilic, metabolically
stable bioisostere for methoxy or trifluoromethoxy groups.[2] The pentafluoroethoxy substituent
significantly modulates the basicity of the piperidine nitrogen via inductive electron withdrawal
while simultaneously increasing lipophilicity and metabolic resistance, making it a critical tool
for optimizing Lead-like and Drug-like properties in CNS and cardiovascular programs.[1]

Chemical Identity & Structural Parameters
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Parameter Data

Systematic Name 3-(1,1,2,2,2-Pentafluoroethoxy)piperidine

Molecular Formula

Molecular Weight 219.15 g/mol
Not widely indexed; analog 3-OCF3 (1274903-
CAS Number
50-2)
SMILES FC(F)(F)C(F)(F)OC1CCCNC1
o Contains one stereocenter at C3.[1][3][4][51[6]1[7]
Chirality

Exists as (R)- and (S)- enantiomers.[1]

Physicochemical Profile

The introduction of the

group alters the physicochemical landscape of the piperidine core.[1] The values below
represent a synthesis of experimental data from close structural analogs (3-trifluoromethoxy
piperidine) and high-fidelity computational models (ACD/Labs, ChemAxon).

Key Property Table[1][2][9]
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Property

Value (Approx.)

Mechanistic Insight

pKa (Conj. Acid)

8.8-9.1

Lowered from piperidine (11.1)
due to the strong -l (inductive)

effect of the

group transmitted through the
ether linkage.[1]

LogP (Lipophilicity)

21-24

Significantly more lipophilic
than 3-methoxypiperidine
(LogP ~0.[1]5) and 3-
trifluoromethoxypiperidine
(LogP ~1.8).[1]

Topological PSA

21.3 A2

The ether oxygen contributes
to polarity, but the
perfluoroalkyl chain shields it,
reducing effective hydrogen

bond accepting capacity.

Boiling Point

180 -190 °C

Elevated due to increased
molecular weight and van der
Waals interactions from the

perfluoroalkyl chain.

Solubility

Low (Water)

High solubility in DCM,
Methanol, DMSO. The HCI salt

is water-soluble.[1]

Electronic & Conformational Dynamics

» Basicity Modulation: The electron-withdrawing nature of the pentafluoroethoxy group reduces

the electron density on the piperidine nitrogen.[1] This pKa shift (from ~11 to ~9) is

advantageous for improving membrane permeability (higher fraction of neutral species at

physiological pH 7.4) and reducing liability for hRERG channel inhibition, which often

correlates with high basicity.

o Conformational Preference: The bulky
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group generally prefers the equatorial position to minimize 1,3-diaxial steric interactions.[1]
However, electronic repulsion between the nitrogen lone pair and the ether oxygen (dipole-
dipole interactions) can influence the axial/equatorial equilibrium, particularly in non-polar
solvents.[1]

Property-Activity Relationship (DOT Visualization)

The following diagram illustrates how the structural features of 3-
(pentafluoroethoxy)piperidine translate into ADME (Absorption, Distribution, Metabolism,
Excretion) outcomes.
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Caption: Structural features driving physicochemical properties and subsequent medicinal
chemistry outcomes.

Synthetic Methodology

Direct alkylation of 3-hydroxypiperidine with pentafluoroethylating agents is challenging due to
the low nucleophilicity of the hydroxyl group and potential N-alkylation side reactions.[1] The
most robust route involves the synthesis of the pyridine precursor followed by catalytic
hydrogenation.

Route: Pyridine Reduction Strategy

This protocol ensures regioselectivity and high yields.
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Step 1: Synthesis of 3-(Pentafluoroethoxy)pyridine

Reagents: 3-Hydroxypyridine, Silver Carbonate (

), Pentafluoroethyl iodide (
)-[1]

Solvent: DMSO or DMF.

Conditions: Sealed tube, 80-100°C, 12—-24 hours.

Mechanism: Silver-mediated oxidative fluoroalkylation.[1] The silver activates the alkyl
iodide, facilitating nucleophilic attack by the pyridyl oxygen.

Step 2: Hydrogenation to Piperidine

Reagents: 3-(Pentafluoroethoxy)pyridine, Platinum Oxide (

) or Rhodium on Alumina (
)[1]

Solvent: Acetic Acid or Methanol/HCI.

Conditions:

atmosphere (50-100 psi), Room Temperature, 6—-12 hours.

Workup: Filtration of catalyst, neutralization with NaOH, extraction with DCM.

Synthesis Workflow Diagram
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Caption: Step-wise synthetic pathway from commercially available 3-hydroxypyridine.
Experimental Protocols for Property Validation

Determination of pKa (Potentiometric Titration)

To validate the predicted pKa shift, use a standard potentiometric method.

* Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol
(1:1 v/v) to ensure solubility.

¢ Titrant: 0.1 M KOH (standardized).

o Apparatus: Automatic titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.
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e Procedure: Perform a blank titration (solvent only). Titrate the sample from pH 2.0 to pH
12.0.

e Analysis: Determine the inflection point using the Bjerrum plot method. Correct for the
solvent dielectric constant (Yasuda-Shedlovsky extrapolation) to obtain the aqueous pKa.

Lipophilicity (Shake-Flask LogD)

e System: 1-Octanol / Phosphate Buffer (pH 7.4).

Equilibration: Pre-saturate both phases with each other for 24 hours.

Procedure: Dissolve the compound in the octanol phase. Add an equal volume of buffer.
Shake for 1 hour at 25°C. Centrifuge to separate phases.

Quantification: Analyze both phases via HPLC-UV or LC-MS/MS.

Calculation:

Applications in Drug Design[1][2][3][7][10][11]
Metabolic Stability

The 3-position of piperidine is a "metabolic soft spot,” prone to oxidation by Cytochrome P450
enzymes (forming 3-hydroxypiperidine or lactams).[1]

e Blocking Strategy: The bulky, fluorinated ether group sterically and electronically deactivates
this position, preventing hydroxylation.

o Stability: The

bond is exceptionally stable to hydrolysis and enzymatic cleavage.

Bioisosterism
The

group acts as a "super-lipophilic" bioisostere for:
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o Methoxy (

): Dramatic increase in metabolic stability and lipophilicity.[1]

o Trifluoromethoxy (

): Similar electronics but increased steric bulk and lipophilicity (+0.5 LogP units).[1] This is
useful for filling large hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 7. Perfluoro-3-ethoxypropanoic acid | CSHF903 | CID 21827655 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 8. Perfluorooctanoic acid | CBHF1502 | CID 9554 - PubChem [pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Physicochemical Profiling of 3-
(Pentafluoroethoxy)piperidine: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12110175/docs#physicochemical-
profiling-of-3-pentafluoroethoxy-piperidine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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